2,4-Dinitrostilbene
Overview
Description
2,4-Dinitrostilbene is an organic compound with the linear formula C14H10N2O4 . It belongs to the family of stilbenes, which are organic compounds that have a 1,2-diphenylethylene nucleus .
Synthesis Analysis
The synthesis of 2,4-Dinitrostilbene can be achieved through the oxidative dehydrogenation of nitro derivatives of bibenzyl . This process involves the use of a mixture of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and metal salts as a catalyst under an atmospheric pressure of oxygen .
Molecular Structure Analysis
The molecular structure of 2,4-Dinitrostilbene consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 270.247 .
Scientific Research Applications
Photophysics and Photochemistry
- 2,4-Dinitrostilbene has been studied for its photophysical and photochemical properties, particularly its fluorescence and photoisomerization behavior under different temperatures and solvents. The compound exhibits interesting properties such as low quantum yield of fluorescence and substantial quantum yield of trans→cis photoisomerization, with its triplet state absorbing in a broad spectral range (Görner, 1998).
Chemical Synthesis and Transformation
- In chemical synthesis, a novel regioselective method has been developed using 2,4-dinitrostilbene, enabling the selective transformation of the ortho-NO2 group into an ortho-NH2 group. This process is significant for preparing (E)-2-amino-4-nitrostilbenes (Janowska et al., 2012).
Electron Impact and Mass Spectrometry
- The mass spectral fragmentation patterns of 2,4-dinitrostilbene derivatives have been investigated, revealing how the ortho effects of the nitro substituents influence fragmentation. This research is crucial for understanding the behavior of such compounds under electron impact conditions (Zugazagoitia et al., 1982).
Charge Localization in Radical Anions
- Studies on the optical spectra of 2,4-dinitrostilbene radical anions show how solvent control can influence charge localization in these compounds. Such research is key in understanding the photophysical behavior of dinitroaromatic compounds (Nelsen et al., 2007).
Environmental and Hazardous Material Analysis
- 2,4-Dinitrostilbene derivatives have applications in the analysis of dyes and dye production intermediates, such as their reduction with titanium(III) chloride or chromium(II) sulfate for analytical purposes (Barek et al., 1979).
Improvement in Chemical Synthesis Procedures
- Innovations in the synthesis of dinitrostilbene derivatives, like the improved method for synthesizing dinitrostilbene 2,2' disulfonic acid, have been developed. These methods enhance yield, reduce waste, and save time, showcasing the compound's significance in chemical manufacturing processes (Xiao, 2000).
Photogeneration of Triplets in Shock-Compressed States
- Efficient photogeneration of triplet state populations in shock-loaded 2,4-dinitrostilbene solid samples has been observed, highlighting its potential role as an intermediate in the shock chemistry of nitrostilbenes. This capability is crucial for investigating the molecular dynamics under high-pressure conditions (Justus et al., 1989).
Electrochemical Reduction Studies
- The electrochemical reduction behavior of dinitroaromatics, including 2,4-dinitrostilbene, has been extensively studied. Understanding the redox behavior of these compounds is important for various applications in electrochemistry and materials science (Macías-Ruvalcaba et al., 2007).
Biodegradation and Environmental Impact
- The biodegradation of 2,4-dinitrotoluene, closely related to 2,4-dinitrostilbene, has been studied for its potential environmental impact. Understanding how these compounds break down in nature is crucial for assessing and managing their ecological footprint (Kundu et al., 2015).
properties
IUPAC Name |
2,4-dinitro-1-[(E)-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13-9-8-12(14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUVJTKXOKHAQP-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901033825 | |
Record name | 2,4-Dinitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901033825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrostilbene | |
CAS RN |
2486-13-7 | |
Record name | 2,4-Dinitrostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitrostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dinitrostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901033825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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